Cas no 915087-27-3 (Depyridinyl Phenyl Apalutamide)

Depyridinyl Phenyl Apalutamide is a modified derivative of apalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. This compound features structural alterations, including the removal of the pyridinyl moiety and phenyl group substitution, which may enhance its pharmacokinetic and pharmacodynamic properties. Key advantages include improved binding affinity to androgen receptors, potentially leading to greater efficacy in inhibiting tumor growth. The structural modifications may also reduce metabolic degradation, extending its half-life and improving bioavailability. These characteristics make Depyridinyl Phenyl Apalutamide a promising candidate for further research in targeted cancer therapies, particularly for castration-resistant prostate cancer.
Depyridinyl Phenyl Apalutamide structure
915087-27-3 structure
Product name:Depyridinyl Phenyl Apalutamide
CAS No:915087-27-3
MF:C22H16F4N4O2S
MW:476.446657180786
CID:1964449
PubChem ID:11957756

Depyridinyl Phenyl Apalutamide Chemical and Physical Properties

Names and Identifiers

    • 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
    • AGN-PC-00IQXK
    • CHEMBL1082410
    • RD 162
    • PB21237
    • 4-[7-(4-CYANO-3-TRIFLUOROMETHYL-PHENYL)-8-OXO-6-THIOXO-5,7-DIAZA-SPIRO[3.4]OCT-5-YL]-2-FLUORO-N-METHYL-BENZAMIDE
    • 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide (ACI)
    • N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
    • 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide
    • BCP27723
    • RD162;RD-162
    • RD162
    • AKOS027338696
    • CS-0034409
    • DTXSID301337376
    • NCGC00263137-01
    • 915087-27-3
    • Benzamide, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-
    • N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide
    • RD-162
    • TS-08197
    • HY-111145
    • SCHEMBL547156
    • DA-57363
    • 5ZE6THH5VF
    • SMR004701383
    • NCGC00263137-02
    • Depyridinyl Phenyl Apalutamide
    • MLS006010318
    • MDL: MFCD17392574
    • Inchi: 1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
    • InChI Key: JPQFGMYHKSKKGW-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C3(CCC3)C2=O)=CC=1

Computed Properties

  • Exact Mass: 476.09300959g/mol
  • Monoisotopic Mass: 476.09300959g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 883
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.55

Depyridinyl Phenyl Apalutamide Security Information

  • Storage Condition:(BD448290)

Depyridinyl Phenyl Apalutamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8156-5mg
RD162
915087-27-3 98%
5mg
¥1328.00 2023-09-09
Chemenu
CM139720-250mg
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide
915087-27-3 97%
250mg
$1122 2021-08-05
Axon Medchem
1532-25 mg
RD 162
915087-27-3 98%
25mg
€500.00 2023-07-10
TRC
D356845-1mg
Depyridinyl Phenyl Apalutamide
915087-27-3
1mg
$ 106.00 2023-09-07
TRC
D356845-2.5mg
Depyridinyl Phenyl Apalutamide
915087-27-3
2.5mg
$ 236.00 2023-09-07
Axon Medchem
1532-5 mg
RD 162
915087-27-3 98%
5mg
€125.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8156-10mg
RD162
915087-27-3 98%
10mg
¥2380.00 2023-09-09
1PlusChem
1P00H1TH-10mg
N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
915087-27-3 99%
10mg
$313.00 2025-02-27
MedChemExpress
HY-111145-10mg
RD162
915087-27-3 99.69%
10mg
¥2500 2024-07-20
MedChemExpress
HY-111145-1mg
RD162
915087-27-3 99.69%
1mg
¥500 2024-07-20

Depyridinyl Phenyl Apalutamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water ;  15 min, 21 °C; 1 h, 21 °C
2.1 Solvents: Dimethylformamide ;  16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Production Method 2

Reaction Conditions
1.1 Reagents: Chromium trioxide ,  Periodic acid Solvents: Acetonitrile ;  1 h, rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid ,  Iron Solvents: Ethyl acetate ;  1 h, reflux
4.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
5.1 Solvents: Dimethylformamide ;  16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Production Method 3

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  16 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Production Method 4

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
2.1 Solvents: Dimethylformamide ;  16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethyl acetate ;  1 h, reflux
2.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
3.1 Solvents: Dimethylformamide ;  16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  -5 °C; 1 h, -5 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethyl acetate ;  1 h, reflux
3.1 Solvents: Acetic acid ,  Water ;  24 h, 80 °C
4.1 Solvents: Dimethylformamide ;  16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, reflux; reflux → 21 °C
Reference
Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
Jung, Michael E.; et al, Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796

Depyridinyl Phenyl Apalutamide Raw materials

Depyridinyl Phenyl Apalutamide Preparation Products

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